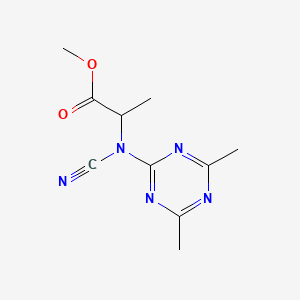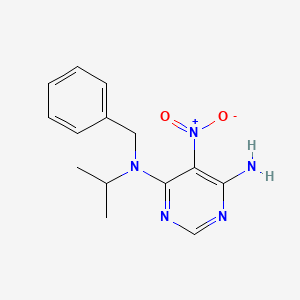![molecular formula C13H22ClNO B4135249 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135249.png)
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride
説明
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.83 g/mol. AEBSF is commonly used in biochemical and physiological studies as it is a potent inhibitor of serine proteases, which are enzymes that play important roles in a variety of biological processes.
作用機序
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride irreversibly inactivates the enzyme, preventing it from catalyzing its substrate.
Biochemical and Physiological Effects:
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has a wide range of biochemical and physiological effects due to its ability to inhibit serine proteases. It has been shown to inhibit blood coagulation, fibrinolysis, and complement activation. 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of proteases involved in tumor growth and metastasis. Additionally, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in inflammation.
実験室実験の利点と制限
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. It is also relatively stable and easy to handle, making it a convenient reagent for laboratory experiments. However, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has some limitations. It is not effective against all serine proteases, and its irreversible inhibition can make it difficult to study the kinetics of enzyme reactions. Additionally, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for research involving 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride. One area of interest is the development of new serine protease inhibitors with improved specificity and efficacy. Another area of research is the study of the physiological roles of serine proteases, particularly in the context of disease. Additionally, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride could be used in the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand the potential applications of 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride in scientific research.
科学的研究の応用
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is commonly used in scientific research as a serine protease inhibitor. It is used to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is also used to inhibit proteases involved in blood coagulation, fibrinolysis, and complement activation. It is used in a variety of applications, including protein purification, enzyme assays, and cell culture.
特性
IUPAC Name |
4-[(4-ethylphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-15;/h5-8,14-15H,2-4,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIGKAQRTNXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4135176.png)
![1-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135179.png)
![N-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4135187.png)
![N-({4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-thiophenecarboxamide](/img/structure/B4135195.png)
![N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4135203.png)

![N-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4135219.png)
![2,4-dichloro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135230.png)
![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide](/img/structure/B4135234.png)
![N-benzyl-N,12,15,15-tetramethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4135235.png)
![1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4135238.png)

![2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135264.png)